molecular formula C10H11N3 B566127 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine CAS No. 1266205-69-9

1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine

Cat. No.: B566127
CAS No.: 1266205-69-9
M. Wt: 173.219
InChI Key: HKHRDHKUPZRVOK-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, also known as 1-CPP, is a cyclic amine compound that has been studied for its potential applications in scientific research. It is a relatively new compound, having been first synthesized in 2008, and has since been the subject of numerous studies.

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism Research into chemical inhibitors, including those similar to 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine, has been pivotal in understanding drug-drug interactions mediated by Cytochrome P450 enzymes in human liver microsomes. These enzymes metabolize a wide range of drugs, and inhibitors help in identifying which CYP isoforms are involved in the metabolism of a specific drug, which is crucial for predicting potential drug-drug interactions (Khojasteh et al., 2011).

Pyrrolidine in Drug Discovery The pyrrolidine ring, a core structure in compounds including this compound, has been widely studied for its versatility in drug discovery. It offers efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes significantly to the stereochemistry of molecules, leading to a range of biologically active compounds for treating human diseases. The review by Petri et al. highlights the synthetic strategies and biological profiles of drug candidates featuring the pyrrolidine ring and its derivatives, underlining its importance in medicinal chemistry (Petri et al., 2021).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition Compounds like this compound, featuring the pyrazolo[3,4-b]pyridine scaffold, have been patented extensively for their utility in inhibiting kinases, which are enzymes involved in signaling pathways that regulate cellular processes including growth, proliferation, and survival. The versatility of the pyrazolo[3,4-b]pyridine scaffold in interacting with kinases through multiple binding modes makes it a key element in the design of kinase inhibitors for therapeutic purposes (Wenglowsky, 2013).

Pyrrole-Based Bioactive Compounds The pyrrole moiety, integral to structures like this compound, has been the focus of numerous studies for its presence in bioactive compounds with potential therapeutic applications. Research by Petri et al. discussed the discovery of pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities, emphasizing the significance of the pyrrole nucleus as a pharmacophore unit in the development of drugs (Petri et al., 2020).

Properties

IUPAC Name

1-(1H-pyrrolo[3,2-b]pyridin-6-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10(2-3-10)7-5-9-8(13-6-7)1-4-12-9/h1,4-6,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHRDHKUPZRVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=CN3)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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